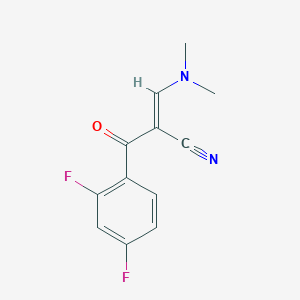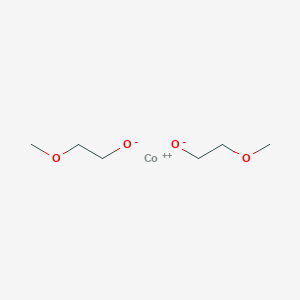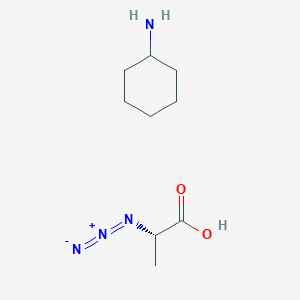
5-Oxo-1,3-oxathiolane-2-carboxylic acid
概要
説明
5-Oxo-1,3-oxathiolane-2-carboxylic acid, also known as Lamivudine acid, is an impurity found in the drug Lamivudine . Lamivudine is a reverse transcriptase inhibitor used in the treatment of HIV infection alone or in combination with other classes of Anti-HIV drugs . It is an antiretroviral agent, which belongs to a class of drugs called “nucleoside reverse transcripts inhibitors” or “NRTIs” .
Molecular Structure Analysis
The molecule exists in the crystal as the zwitterion, with negatively charged carboxylate and positively charged ammonio groups . The oxathiolane ring is close to an envelope conformation, and both pyrimidine and carboxylate substituents are in the equatorial positions .科学的研究の応用
Antiviral Agents for HIV-1 : Tetrazole oxathiolane nucleoside analogues synthesized from 1,3-oxathiolane precursors, including those related to 5-Oxo-1,3-oxathiolane-2-carboxylic acid, have been evaluated for their potential as HIV-1 antiviral agents. However, initial studies found these compounds to be inactive against the HIV-1 retrovirus (Faury et al., 1992).
Nucleoside Chemistry : Research on optically active 1,3-oxathiolanes, including cis- and trans-5-Ethoxy-1,3-oxathiolane-2-carboxylic acids, has contributed to advancements in nucleoside chemistry. These compounds serve as useful intermediates in the field (Kraus & Attardo, 1993).
Mass Spectrometry Studies : The mass spectra of 5-oxo-1,3-oxathiolane and its methyl derivatives have been analyzed to understand their fragmentation patterns, providing insights into their structural properties (Pihlaja, Nikander & Virtanen, 1983).
Angiotensin II Receptor Antagonists : Benzimidazole derivatives bearing 5-oxo-1,3-oxathiolane and related structures have been synthesized and evaluated for their activity as angiotensin II receptor antagonists. This research is significant for developing treatments for cardiovascular diseases (Kohara et al., 1996).
Synthesis of Anti-HIV Agents : The enantiopure (2R,5R)-1,3-oxathiolane, a key precursor to anti-HIV agents like lamivudine, was obtained using a multienzymatic cascade protocol. This research highlights the significance of 1,3-oxathiolane derivatives in pharmaceutical synthesis (Ren, Hu & Ramström, 2019).
Heterocyclic Chemistry : The synthesis of 5-aryl-2-imino-1,3-oxathiolanes from styrenes and ammonium thiocyanate demonstrates the potential of 1,3-oxathiolane derivatives in creating valuable heterocyclic compounds (Yadav & Yadav, 2015).
Organic Synthesis : this compound and its derivatives have been used in various organic synthesis applications, including the construction of heterocyclic systems with significant biological activities (Ghaith et al., 2021).
特性
IUPAC Name |
5-oxo-1,3-oxathiolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4S/c5-2-1-9-4(8-2)3(6)7/h4H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODYSRJDEULAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148600.png)





